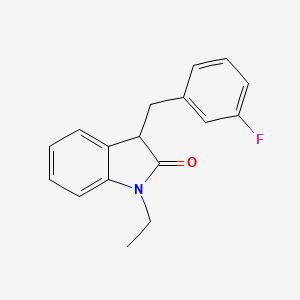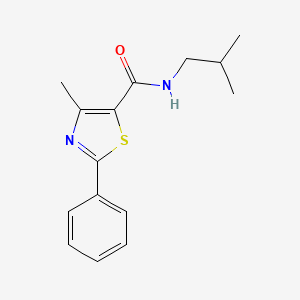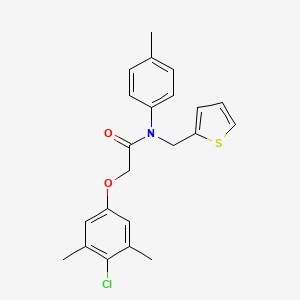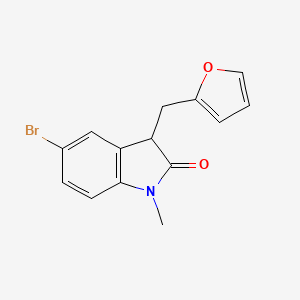
1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique structure, which includes an indole core substituted with an ethyl group and a 3-fluorobenzyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps, starting with the preparation of the indole core One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and indole rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-3-(3-fluorobenzyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
1-Ethyl-3-(3-fluorobenzyl)pyrrolidine: This compound shares a similar structure but differs in the core ring system, which can lead to different chemical and biological properties.
1-Ethynyl-3-fluorobenzene: Although structurally related, this compound lacks the indole core, resulting in distinct reactivity and applications.
Properties
Molecular Formula |
C17H16FNO |
|---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H16FNO/c1-2-19-16-9-4-3-8-14(16)15(17(19)20)11-12-6-5-7-13(18)10-12/h3-10,15H,2,11H2,1H3 |
InChI Key |
PPXDUEOOTDMGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11358492.png)
![Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B11358499.png)

![2-(4-methoxyphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11358508.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11358515.png)



![5-(4-chlorophenyl)-N-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11358528.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide](/img/structure/B11358534.png)
![4-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11358541.png)
![2-(4-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B11358562.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11358566.png)
![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11358570.png)
